6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves several steps. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide . This reaction produces an intermediate, which then undergoes heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
6,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and 3-(2-bromoacetyl)-2H-chromen-2-one . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its potential as an inhibitor of SARS-CoV-2 proteases, making it a candidate for COVID-19 drug development . Additionally, it has applications in the field of fluorescence chemosensors for detecting picric acid in water samples . Its unique structure and properties make it valuable for various research purposes in chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of SARS-CoV-2 proteases, it binds to the active site of the enzyme, preventing viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can be compared with other similar compounds, such as spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives These compounds share similar structural features and potential applications but differ in their specific chemical properties and mechanisms of action
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O5S/c1-12-9-16-17(23)11-19(27-18(16)10-13(12)2)20(24)22-8-7-14-3-5-15(6-4-14)28(21,25)26/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H2,21,25,26) |
InChI Key |
JCHUZQFYDHHZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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